4-(3,3-Difluoropyrrolidin-1-yl)benzoic acid
Overview
Description
4-(3,3-Difluoropyrrolidin-1-yl)benzoic acid is a chemical compound with the molecular formula C11H11F2NO21. It has a molecular weight of 227.21 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)benzoic acid. However, pyrrolidine derivatives are often synthesized from different cyclic or acyclic precursors2. The reaction conditions and the synthetic strategies used can greatly influence the properties of the final product2.Molecular Structure Analysis
The molecular structure of 4-(3,3-Difluoropyrrolidin-1-yl)benzoic acid consists of a benzoic acid group attached to a difluoropyrrolidinyl group1. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 4-(3,3-Difluoropyrrolidin-1-yl)benzoic acid. However, benzoic acid derivatives are often used in various chemical reactions, including photoclick reactions3.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(3,3-Difluoropyrrolidin-1-yl)benzoic acid are not fully detailed in the available resources. However, it is known that the compound is solid at room temperature3.Scientific Research Applications
Development of Novel Fluorescence Probes
Researchers have developed novel fluorescence probes to selectively detect highly reactive oxygen species (hROS) such as the hydroxyl radical and reactive intermediates of peroxidase. These probes, due to their selective fluorescence upon reaction with hROS, enable differentiation of hROS from other reactive oxygen species, thereby aiding in the study of the roles of hROS in biological and chemical applications (Setsukinai et al., 2003).
Synthesis and Study of Coordination Polymers
Lanthanide-based coordination polymers have been synthesized using derivatives of benzoic acid. These polymers exhibit fascinating photophysical properties, including luminescence and magnetism, which are influenced by the specific lanthanide ions used. Such materials are promising for applications in luminescent devices and magnetic materials (Sivakumar et al., 2011).
Metal-Organic Frameworks (MOFs) for Catalysis and Sensing
Metal-organic frameworks (MOFs) synthesized using pyridin-4-ylbenzoic acid and other derivatives show unique properties such as solvatochromism, thermo-, and mechanochromic properties. These MOFs are studied for their potential applications in catalysis, sensing, and as materials for water splitting, showcasing the versatility of benzoic acid derivatives in constructing functional materials for various applications (Mehlana et al., 2012).
Chemical Stability and Luminescent Sensing
Luminescent lanthanide-cadmium heterometal-organic frameworks have been developed for their chemical stability and selective luminescent sensing capabilities. These frameworks, built with benzoic acid derivatives, show potential as materials for detecting cations and organic amines, demonstrating the application of benzoic acid derivatives in the development of luminescent sensor materials (Ding et al., 2017).
Trace Determination of Iron in Water and Juice Samples
A novel method utilizing a synthesized nontoxic chelating agent, based on a derivative of benzoic acid, has been optimized for the preconcentration and determination of trace iron concentrations in water and fruit juice samples. This method highlights the application of benzoic acid derivatives in environmental and food analysis (Borzoei et al., 2019).
Safety And Hazards
Specific safety and hazard information for 4-(3,3-Difluoropyrrolidin-1-yl)benzoic acid is not available in the resources I found. However, it’s important to handle all chemical compounds with care, using appropriate personal protective equipment and following safe laboratory practices5.
Future Directions
The future directions for research on 4-(3,3-Difluoropyrrolidin-1-yl)benzoic acid are not specified in the available resources. However, given the interest in pyrrolidine derivatives in drug discovery2, it’s possible that this compound could be explored further in this context.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or chemical databases.
properties
IUPAC Name |
4-(3,3-difluoropyrrolidin-1-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO2/c12-11(13)5-6-14(7-11)9-3-1-8(2-4-9)10(15)16/h1-4H,5-7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRVLTQYIMFGSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,3-Difluoropyrrolidin-1-yl)benzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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